(3S,5R)-5-Methylpiperidine-3-carboxylic acid

Description

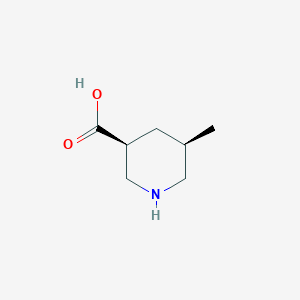

(3S,5R)-5-Methylpiperidine-3-carboxylic acid is a chiral piperidine derivative characterized by a six-membered saturated ring with a methyl group at the 5-position and a carboxylic acid moiety at the 3-position (Figure 1). Its stereochemistry is defined by the (3S,5R) configuration, which influences its physicochemical properties and biological interactions. This compound is primarily utilized in pharmaceutical and organic synthesis research, serving as a precursor for prodrugs, chiral building blocks, or ligands in asymmetric catalysis .

Properties

IUPAC Name |

(3S,5R)-5-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDSIHCOUDRMMA-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Benzyl-Protected Intermediates

The reduction of N-benzyl-protected piperidine derivatives represents a widely adopted pathway. For instance, (3S,5R)-3-(Boc-amino)-5-methylpiperidine is synthesized via hydrogenolysis of the benzyl group using palladium on carbon (Pd/C) in methanol at 45°C for 36 hours, achieving an 85.8% yield. This method leverages the stability of the Boc (tert-butoxycarbonyl) protecting group under hydrogenation conditions, preventing undesired deamination or epimerization.

Key steps include:

-

Benzyl group cleavage : The benzyl-protected precursor undergoes hydrogenation to remove the benzyl moiety, selectively yielding the deprotected amine.

-

Acid hydrolysis : Subsequent treatment with hydrochloric acid cleaves the Boc group, generating the free amine intermediate.

-

Oxidation to carboxylic acid : Oxidation of the primary amine using RuO₄ or enzymatic methods produces the target carboxylic acid.

Table 1: Hydrogenation Conditions and Yields

| Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| N-Benzyl-Boc-piperidine | Pd/C | Methanol | 45 | 36 | 85.8 |

| Quaternized pyridine | Pd/C | Ethanol | 80–120 | 10–24 | 70–82 |

Organometallic Cyclization Strategies

Copper-Catalyzed Allylation and Cyclization

Organozinc reagents derived from amino acids enable stereocontrolled piperidine ring formation. For example, β-aminoalkyl zinc iodides react with 3-chloro-2-(chloromethyl)prop-1-ene under CuBr·DMS catalysis, followed by NaH-mediated cyclization, to yield 5-methylenepiperidines (55–85% yields). Subsequent hydrogenation of the exo-methylene group with Pd/C produces 5-methylpiperidines, though stereoselectivity varies depending on the protecting group (TFA > Boc).

Asymmetric Reductive Amination

Desmaële’s method involves palladium-catalyzed allylic amination of unsaturated esters, followed by Michael addition and hydrogenation. This approach constructs the piperidine core with excellent enantioselectivity (>90% ee) but requires multiple protection/deprotection steps, reducing overall efficiency.

Multi-Step Resolution-Based Syntheses

Chiral Resolution of Racemic Intermediates

A patent by CN107021916B details the synthesis of racemic cis-3-methyl-5-hydroxypiperidine via quaternization of 3-methyl-5-hydroxypyridine with benzyl halide, followed by high-pressure hydrogenation (5–10 MPa H₂) using Pd/C or Ru/C. Chiral resolution with tartaric acid derivatives separates the (3S,5S) and (3R,5R) enantiomers, which are oxidized to the carboxylic acid via Swern oxidation and reductive amination.

Sulfonylation and Nucleophilic Substitution

Critical steps include:

-

Sulfonylation : Mesylation or tosylation of the hydroxyl group enhances leaving-group ability.

-

Amine displacement : Benzylamine displaces the sulfonate group, forming trans-3-methyl-5-benzylaminopiperidine.

-

Hydrolysis : Acidic cleavage of the benzyl group yields the free amine, which is oxidized to the carboxylic acid.

Table 2: Comparative Analysis of Resolution Methods

| Method | Key Step | Stereoselectivity | Yield (%) |

|---|---|---|---|

| Catalytic hydrogenation | Benzyl cleavage | High | 85.8 |

| Organometallic | Cu-catalyzed allylation | Moderate | 55–85 |

| Resolution | Tartaric acid resolution | Very high | 60–75 |

Stereochemical Challenges and Solutions

Epimerization During Acidic Hydrolysis

The Boc group’s stability under acidic conditions (e.g., HCl in dioxane) prevents racemization during deprotection. In contrast, TFA protection necessitates milder conditions to avoid epimerization at the C3 and C5 positions.

Catalytic Asymmetric Hydrogenation

Recent advances employ chiral phosphine ligands (e.g., BINAP) with Ir or Rh catalysts to directly hydrogenate pyridine precursors to enantiomerically pure piperidines, bypassing resolution steps. However, substrate scope remains limited compared to classical methods.

Industrial-Scale Considerations

Cost-Benefit Analysis of Protecting Groups

Boc protection is preferred for large-scale synthesis due to low-cost reagents (di-tert-butyl dicarbonate) and facile removal. Conversely, TFA-protected intermediates incur higher waste disposal costs.

Solvent and Catalyst Recycling

Methanol and ethanol are ideal for hydrogenation due to their low toxicity and compatibility with Pd/C recovery. Patent CN107021916B emphasizes catalyst reuse via filtration, reducing Pd leaching to <5 ppm.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-Methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis of Bioactive Compounds

(3S,5R)-5-Methylpiperidine-3-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceuticals. It can be utilized as an intermediate in the development of drugs targeting specific biological pathways. For example, it is involved in synthesizing compounds that exhibit analgesic or anti-inflammatory properties due to its structural similarity to known pharmacophores.

Interaction Studies

Research indicates that compounds with piperidine structures often interact with neurotransmitter receptors and enzymes, influencing various biological systems. Interaction studies involving this compound focus on its binding affinity to these targets, which is essential for understanding its pharmacological potential.

Versatile Intermediate

The compound is recognized for its versatility in organic synthesis. It can be transformed into more complex molecules through various synthetic routes while maintaining its stereochemical integrity. This characteristic makes it valuable for researchers looking to develop new chemical entities.

Structural Modifications

The unique stereochemistry of this compound allows for tailored modifications that can enhance biological activity. For instance, the introduction of different functional groups can lead to derivatives with improved pharmacological profiles.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of piperidine, including those synthesized from this compound, exhibited significant antimicrobial properties. The research highlighted the importance of structural modifications in enhancing efficacy against various pathogens.

Case Study 2: Analgesic Properties

Another research effort focused on synthesizing analgesic compounds from this compound derivatives. The findings indicated a correlation between specific structural features and enhanced pain-relief effects, underscoring the compound's potential in pain management therapies.

Comparative Analysis of Related Compounds

The following table summarizes several compounds related to this compound and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S,4R)-4-Methylpiperidine-2-carboxylic acid | Similar piperidine structure | Antimicrobial properties |

| (S)-N-Benzyloxycarbonyl-L-proline | Contains a proline backbone | Anticancer activity |

| tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate | Hydroxyl group present | Neuroprotective effects |

These compounds illustrate the diversity within this class of molecules and highlight how structural variations can lead to different biological activities.

Mechanism of Action

The mechanism of action of (3S,5R)-5-Methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Piperidine vs. Pyrrolidine Derivatives

(a) Piperidine Derivatives

3-Piperidinecarboxylic Acid (Nipecotic Acid): CAS No.: 498-95-3 . Structure: Lacks the C5 methyl group. Applications: Known for GABA reuptake inhibition. The absence of the methyl group reduces steric hindrance, enhancing binding to neurotransmitter transporters .

(3R,5R)-5-Methylpiperidine-3-carboxylic Acid :

- Stereoisomer : Differs in configuration at C3 (R vs. S).

- Optical Activity : Enantiomers exhibit opposite optical rotations, as seen in analogs like (S)- and (R)-piperidine-3-carboxylic acid derivatives .

(b) Pyrrolidine Derivatives

(3S,5R)-5-Methylpyrrolidine-3-carboxylic Acid: Structure: Five-membered pyrrolidine ring. Synthesized via asymmetric Michael addition .

(c) Aromatic Analogs

5-Methylpyridine-3-carboxylic Acid: CAS No.: 3222-49-9 . Structure: Aromatic pyridine ring with C5 methyl and C3 carboxylic acid. Properties: Increased acidity (pKa ~2.5) due to aromatic stabilization of the conjugate base.

Physicochemical Properties

Research Findings and Trends

- Conformational Studies : Piperidine derivatives exhibit chair conformations, whereas pyrrolidine analogs adopt envelope conformations, affecting molecular recognition .

- Optical Activity: Enantiomers of piperidine-3-carboxylic acid derivatives show distinct optical rotations (e.g., [α]D²² = ±0.14–0.15 in ethanol) .

- Thermodynamic Stability : Methyl groups in this compound enhance lipophilicity (logP ~0.5) compared to polar analogs like (2S,3R,4R,5R)-3,4-dihydroxyproline derivatives .

Biological Activity

(3S,5R)-5-Methylpiperidine-3-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique stereochemistry and structural features allow it to interact with various biological targets, influencing numerous biochemical pathways. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7H13NO2, with a molecular weight of approximately 143.19 g/mol. Its structure features a piperidine ring with a methyl group at the 5-position and a carboxylic acid group at the 3-position. The specific stereochemistry at the 3rd and 5th positions is crucial for its biological activity.

The mechanism of action for this compound involves its interaction with various biomolecules, including enzymes and receptors. The compound's stereochemistry significantly impacts its binding affinity and specificity toward these targets. Research indicates that it may modulate enzymatic activity or interfere with cellular signaling processes, potentially leading to therapeutic effects in various conditions.

Anticancer Properties

Recent studies have shown that piperidine derivatives can exhibit anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit cancer cell growth and promote apoptosis in various cancer cell lines. Molecular docking studies suggest that these compounds can effectively bind to specific targets involved in cancer progression, such as myeloma and leukemia cells .

Neurotransmitter Interaction

Piperidine derivatives are known to interact with neurotransmitter systems, which may contribute to their pharmacological effects. Preliminary studies suggest that this compound could influence neurotransmitter receptors, potentially exhibiting analgesic or anti-inflammatory activities . This interaction highlights its potential as a candidate for developing treatments for neurological disorders.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Anticancer properties; neurotransmitter modulation | Binding to enzymes and receptors |

| (3S,5R)-1-Benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid | Structure | Potential intermediate in drug synthesis | Inhibition of enzymatic activity |

| (3S,5R)-Carbapenam-3-carboxylic acid | Structure | Role in antibiotic biosynthesis | Stereoinversion processes |

Case Studies

- Anticancer Evaluation : A study investigating the effects of piperidine derivatives on hematological cancer cell lines indicated that certain compounds reduced cell proliferation while increasing the expression of apoptosis-related genes such as p53 and Bax. These findings suggest a promising role for this compound in cancer therapy .

- Neuropharmacological Effects : Research into the interaction between piperidine derivatives and neurotransmitter receptors has revealed potential analgesic effects. The binding affinity studies indicate that modifications in the piperidine structure can enhance or diminish these effects, underscoring the importance of stereochemistry in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3S,5R)-5-Methylpiperidine-3-carboxylic acid, and how are stereochemical outcomes controlled?

- Answer: Synthesis typically involves stereoselective methods such as asymmetric hydrogenation or chiral auxiliary-mediated cyclization. For example, fluorinated piperidine derivatives (e.g., 5,5-Difluoropiperidine-3-carboxylic acid) are synthesized using fluorinating agents under controlled temperatures and catalysts to ensure regioselectivity . For this compound, chiral starting materials or enzymatic resolution may enforce stereochemistry. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize diastereomer formation, as seen in related cyclohexane-carboxylic acid syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, COSY, NOESY) is essential for confirming stereochemistry and purity. High-Performance Liquid Chromatography (HPLC) with chiral columns resolves enantiomeric impurities. X-ray crystallography provides definitive structural validation, as demonstrated for structurally related proline derivatives . Mass spectrometry and infrared (IR) spectroscopy further verify molecular weight and functional groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Answer: The compound serves as a scaffold for drug candidates targeting enzymes (e.g., proteases, kinases) and receptors (e.g., GPCRs). Its rigid piperidine core mimics bioactive conformations in natural ligands. For example, fluorinated analogs are explored as enzyme inhibitors due to enhanced binding affinity and metabolic stability . Derivatives of similar compounds show inhibitory activity against β-glucuronidase, suggesting potential for cancer metastasis research .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis to improve diastereomeric excess (d.e.) of this compound?

- Answer: Computational modeling (e.g., DFT calculations) predicts transition states to guide catalyst design. Chiral ligands in asymmetric catalysis (e.g., BINAP-ruthenium complexes) enhance enantioselectivity. Kinetic resolution via enzymatic esterification (e.g., using lipases) separates diastereomers, as applied in related piperidine syntheses . Continuous flow reactors, noted in industrial fluorination processes, may improve yield and selectivity by precise control of reaction parameters .

Q. How should conflicting data on biological activity between studies be resolved?

- Answer: Contradictions often arise from impurities (e.g., residual solvents, diastereomers) or assay variability. Rigorous purity analysis (e.g., HPLC-MS) and stereochemical validation (e.g., NOESY for 3D conformation) are critical. For example, a study on (3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid highlighted discrepancies in receptor binding due to unaccounted diastereomers . Standardized assay protocols (e.g., fixed pH, temperature) and positive controls (e.g., known inhibitors) improve reproducibility .

Q. What advanced techniques elucidate the interaction of this compound with biological targets?

- Answer: Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics, while Surface Plasmon Resonance (SPR) measures kinetic parameters (kon/koff). Cryo-EM or X-ray crystallography of ligand-protein complexes reveals binding modes, as demonstrated for fluorinated piperidine-enzyme adducts . Molecular dynamics simulations predict binding stability and guide structural modifications .

Q. How can researchers address challenges in scaling up synthesis without compromising stereochemical integrity?

- Answer: Transitioning from batch to flow chemistry improves scalability and reproducibility. For example, continuous flow reactors enable precise control of fluorination reactions, reducing side products . Quality-by-Design (QbD) frameworks identify critical process parameters (CPPs) affecting stereochemistry, such as mixing efficiency and temperature gradients. Chiral stationary phases in preparative HPLC ensure high-purity isolation during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.